molecular formula C10H14N2 B587796 (-)-Nicotine-[methyl-3H] CAS No. 152558-62-8

(-)-Nicotine-[methyl-3H]

Cat. No. B587796
CAS RN: 152558-62-8
M. Wt: 164.244
InChI Key: SNICXCGAKADSCV-ZCPMIHGASA-N
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Description

(-)-Nicotine-[methyl-3H] is a radioactive compound that is widely used in scientific research to investigate the biochemical and physiological effects of nicotine. Nicotine is an alkaloid that is found in tobacco leaves and is responsible for the addictive properties of tobacco products. The use of (-)-Nicotine-[methyl-3H] allows researchers to study the mechanisms of action of nicotine at a molecular level and to investigate the effects of nicotine on various biological systems.

Scientific Research Applications

Radioligand Applications

  • Specificity for Nicotinic Acetylcholine Receptors : The binding of radioligands like [3H]N-methyl-carbamylcholine ([3H]methyl-carbachol) to rat cerebral cortex membranes demonstrates specificity for nicotinic acetylcholine sites. Such radioligands are crucial for studying neuronal nicotinic receptors, offering stability and high selectivity (Boksa & Quirion, 1987).

  • Analysis of Nicotinic Receptor Distribution : [3H]Methylcarbamylcholine has been used to study brain nicotinic receptors. The binding characteristics of this radioligand offer insights into the functional and chemical differences of these receptors compared to peripheral nicotinic cholinergic receptors (Abood & Grassi, 1986).

Metabolic and Transport Mechanisms

  • Insights into Nicotine Transport : Research indicates the involvement of carriers like the H+/Organic Cation Antiporter in nicotine transport in liver tissues. Understanding this mechanism is crucial for comprehending nicotine elimination from the body (Tega et al., 2015).

  • Vacuolar Sequestration in Plants : Studies on tobacco roots suggest the role of multidrug and toxic compound extrusion-type transporters in the vacuolar sequestration of nicotine. This research is essential for understanding nicotine metabolism in plants (Shoji et al., 2008).

Pharmacological Research

  • Understanding Drug-Drug Interactions : Research on the metabolism of nicotine and tobacco-specific nitrosamines like NNK informs about potential drug-drug interactions and the role of enzymes like cytochrome P450 in nicotine clearance (Trushin & Hecht, 1999).

  • Potential Therapeutic Uses : Nicotine analogs and derivatives are being investigated for potential therapeutic applications in disorders such as Alzheimer's, Parkinson's disease, and schizophrenia. This research highlights the multifaceted nature of nicotine and its derivatives (Perkins et al., 1996).

properties

IUPAC Name

3-[(2S)-1-(tritiomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-ZCPMIHGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]CN1CCC[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Nicotine-[methyl-3H]

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